molecular formula C19H21N3O2 B14590626 N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide CAS No. 61479-57-0

N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide

Cat. No.: B14590626
CAS No.: 61479-57-0
M. Wt: 323.4 g/mol
InChI Key: UJXHPRSHDGHTHY-UHFFFAOYSA-N
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Description

N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide is a synthetic indole derivative characterized by a benzyloxy group at the 5-position of the indole core, an ethyl linker at the 3-position, and a terminal glycinamide moiety. However, its exact pharmacological profile remains underexplored in publicly available literature.

Properties

CAS No.

61479-57-0

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

2-amino-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C19H21N3O2/c20-11-19(23)21-9-8-15-12-22-18-7-6-16(10-17(15)18)24-13-14-4-2-1-3-5-14/h1-7,10,12,22H,8-9,11,13,20H2,(H,21,23)

InChI Key

UJXHPRSHDGHTHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCNC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Strategies

Indole Core Construction

The indole scaffold is typically synthesized via classical methods, with subsequent functionalization to introduce the benzyloxy and ethyl-glycinamide groups.

Fischer Indole Synthesis
  • Route : Reacting 4-benzyloxyphenylhydrazine with 4-benzyloxypropiophenone in the presence of a Brønsted or Lewis acid (e.g., acetic acid or ZnCl₂) at 75–80°C yields 5-benzyloxy-3-methylindole intermediates.
  • Yield : 93–95% with high purity (>99%).
  • Advantages : Single-step, scalable, and avoids column chromatography.
Bischler-Mohlau Indole Cyclization
  • Route : Condensation of 2-bromo-4'-benzyloxypropiophenone with 4-benzyloxyaniline hydrochloride in alcoholic solvents (e.g., n-butanol) under basic conditions, followed by acid-mediated cyclization.
  • Yield : 55% for one-pot methods; 47% for two-step protocols.
  • Limitations : Lower yields due to excess reagent usage and tedious purification.

Introduction of the Ethyl-Glycinamide Side Chain

Reductive Amination
  • Route : Reacting 5-benzyloxyindole-3-acetaldehyde with glycinamide in the presence of NaBH₃CN or LiAlH₄.
  • Conditions : Tetrahydrofuran (THF) at 0°C to room temperature.
  • Yield : ~70–80% (estimated from analogous reactions).
Alkylation of Amines
  • Route : Treating 3-(2-chloroethyl)-5-benzyloxyindole with glycinamide in the presence of K₂CO₃ or DIPEA in DMF.
  • Conditions : 60°C for 12 hours.
  • Yield : 65–75% (extrapolated from similar indole alkylations).

Peptide Coupling for Glycinamide Attachment

  • Reagents : HOBt (Hydroxybenzotriazole) and HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) facilitate amide bond formation between 3-(2-aminoethyl)-5-benzyloxyindole and glycine derivatives.
  • Solvents : DMF or THF under inert atmosphere.
  • Yield : 82–93% for analogous bis(indolyl)glyoxylamides.

Optimization and Industrial Considerations

One-Pot Methodologies

  • Example : Cross-dehydrogenation coupling (CDC) of indole, amidomalonate, and Cu(OAc)₂ in ethanol at 60–100°C.
    • Molar Ratio : Indole:amidomalonate:oxidizer = 1:1.25:2.5.
    • Advantages : Reduces intermediate isolation steps, improving throughput.

Protecting Group Management

  • Benzyloxy Group Stability : Resists acidic/basic conditions but requires hydrogenolysis (H₂/Pd-C) or BBr₃ for deprotection.
  • Glycinamide Protection : tert-Butoxycarbonyl (Boc) groups are removed via TFA/DCM.

Comparative Analysis of Methods

Method Key Steps Yield Purity Scalability
Fischer Indole Synthesis Single-step cyclization 93–95% >99% High
Bischler-Mohlau Two-step condensation/cyclization 47–55% 90–95% Moderate
Reductive Amination Aldehyde + glycinamide 70–80% 85–90% Moderate
Peptide Coupling HOBt/HBTU-mediated amidation 82–93% 95–98% High

Challenges and Solutions

  • Regioselectivity : Use of directing groups (e.g., benzyloxy) ensures substitution at the 5-position of indole.
  • Purification : Crystallization from ethanol/water mixtures avoids column chromatography.
  • Side Reactions : Controlled stoichiometry and low temperatures minimize over-alkylation.

Emerging Techniques

  • Enzymatic Synthesis : Lipase-catalyzed amidation for greener protocols (under investigation).
  • Flow Chemistry : Continuous processing to enhance reaction control and yields.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications .

Scientific Research Applications

2-Amino-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. It can inhibit enzymes such as histone deacetylases and kinases, leading to the modulation of gene expression and cell cycle regulation. These interactions can result in the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide can be contextualized by comparing it to related indole derivatives (Table 1). Key distinctions lie in substituent groups, molecular weight, and physicochemical properties, which influence biological activity and pharmacokinetics.

Table 1: Structural and Molecular Comparison

Compound Name Substituent at 3-position Molecular Formula Molecular Weight (g/mol) Key Features
This compound Ethyl-glycinamide C₁₉H₂₀N₃O₂ ~322.39 (calculated) Polar glycinamide enhances solubility
5-(Benzyloxy)-3-[2-(4-pyridinyl)ethyl]-1H-indole 4-Pyridinyl-ethyl C₂₂H₂₀N₂O 328.42 Basic pyridine enhances π-interactions
Ethyl 2-[5-(benzyloxy)-1H-indol-3-yl]ethylcarbamate Ethyl-carbamate C₂₀H₂₂N₂O₃ ~338.40 (calculated) Lipophilic carbamate improves stability

Key Comparisons:

Substituent Functionality: The glycinamide group in the target compound introduces hydrogen-bonding capacity via its amide (-CONH₂) and primary amine (-NH₂) groups, favoring aqueous solubility and target engagement in polar environments (e.g., enzyme active sites). In contrast, the 4-pyridinyl-ethyl substituent (CAS 25194-81-4) introduces a heteroaromatic ring with basic nitrogen, enabling π-π stacking and cation-π interactions, which are critical in kinase or receptor binding.

Molecular Weight and Solubility :

  • The glycinamide derivative has the lowest calculated molecular weight (~322.39 g/mol), suggesting favorable pharmacokinetic properties compared to the pyridinyl (328.42 g/mol) and carbamate (~338.40 g/mol) analogs.
  • The glycinamide’s polar groups likely confer higher aqueous solubility than the carbamate or pyridinyl variants, which may exhibit improved blood-brain barrier penetration due to moderate lipophilicity.

Synthetic Accessibility :

  • All three compounds share a common 5-benzyloxyindole core, typically synthesized via benzylation of 5-hydroxyindole. The ethyl linker at the 3-position is introduced via Friedel-Crafts alkylation or Mannich reactions.
  • Glycinamide attachment likely employs carbodiimide-mediated coupling (e.g., EDC/HOBt), whereas pyridinyl and carbamate groups require palladium-catalyzed cross-coupling or nucleophilic substitution, respectively .

Biological Relevance :

  • While specific data for the glycinamide derivative are scarce, its structural analogs have shown activity in serotonin receptor modulation (indole core) and kinase inhibition (pyridinyl substituent) . The carbamate variant’s stability may prolong half-life in vivo.

Research Findings and Gaps

  • Target Compound: No peer-reviewed studies directly addressing this compound were identified.
  • Pyridinyl Analog : The 4-pyridinyl-ethyl derivative (CAS 25194-81-4) is cataloged as a building block in medicinal chemistry but lacks published bioactivity data .
  • Carbamate Analog : Ethyl carbamates are often used to protect amines during synthesis; their role here is unclear but may relate to prodrug design.

Biological Activity

N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide (commonly referred to as HIOC) is a compound of significant interest in pharmacological research due to its potential therapeutic applications, particularly in neuroprotection and cannabinoid receptor modulation. This article delves into the biological activity of HIOC, summarizing key findings from various studies, including its mechanisms of action, protective effects in neurodegenerative models, and its interactions with cannabinoid receptors.

Chemical Structure and Properties

HIOC is classified as an indole derivative with a molecular formula of C20H22N2O3C_{20}H_{22}N_2O_3 and a molecular weight of approximately 338.40 g/mol. The compound's structure incorporates a benzyloxy group, which contributes to its biological activity.

Cannabinoid Receptor Interaction

Research indicates that HIOC functions as an agonist for the CB1 receptor, which is primarily located in the central nervous system. This receptor plays a crucial role in modulating neurotransmitter release and has been implicated in various physiological processes, including pain sensation, mood regulation, and appetite control. The activation of CB1 receptors by HIOC suggests potential applications in treating conditions such as chronic pain and anxiety disorders .

Neuroprotective Effects

A notable study investigated the protective effects of HIOC on retinal ganglion cells (RGCs) in a mouse model of optic nerve crush. Mice were treated with HIOC before and after inducing optic nerve injury. The results demonstrated that HIOC treatment significantly reduced RGC loss compared to control groups, indicating its potential as a neuroprotective agent. Specifically, the study reported an approximately 80% loss of RGCs in untreated mice, while HIOC treatment preserved a substantial number of these cells (P < 0.05) .

Case Studies and Experimental Results

StudyMethodologyKey Findings
Optic Nerve Crush Model Adult C57BL/6 mice were injected intraperitoneally with HIOC (50 mg/kg) three times weekly before and after optic nerve injury.Significant preservation of RGCs post-injury compared to PBS controls; suggests neuroprotective properties .
CB1 Receptor Binding In vitro assays measuring binding affinity to CB1 receptors.Confirmed strong binding affinity, supporting its role as a CB1 agonist .

Pharmacological Applications

The dual action of HIOC as a CB1 agonist and a neuroprotective agent opens avenues for its use in treating various conditions:

  • Chronic Pain Management : By modulating pain pathways through CB1 receptor activation.
  • Neurodegenerative Diseases : Potential applications in conditions like glaucoma or other forms of retinal degeneration due to its protective effects on RGCs.
  • Mental Health Disorders : Possible benefits in anxiety and depression management through endocannabinoid system modulation.

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